Hmdra

Description

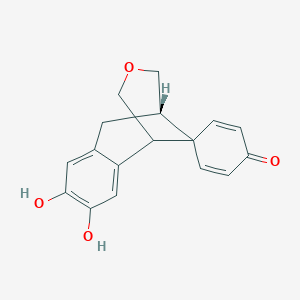

Structure

3D Structure

Properties

IUPAC Name |

(9S)-4,5-dihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-12-1-3-17(4-2-12)11-5-10-6-15(19)16(20)7-13(10)14(17)9-21-8-11/h1-4,6-7,11,14,19-20H,5,8-9H2/t11-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEYLNFPIDENDY-YNODCEANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921076 | |

| Record name | 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113459-56-6 | |

| Record name | 10-Hydroxy-11-methoxydracaenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113459566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hmdra chemical structure and properties

Following a comprehensive search of chemical databases and scientific literature, no information was found for a compound designated "Hmdra." This suggests that "this compound" may be a non-standard abbreviation, an internal code name, or a typographical error.

To provide an accurate and in-depth technical guide as requested, a valid chemical identifier is necessary. Please verify the name of the compound and provide one of the following:

-

Correct IUPAC Name: The systematic name of the compound according to the International Union of Pure and Applied Chemistry.

-

Common Name or Trivial Name: A widely recognized non-systematic name.

-

CAS Registry Number: A unique numerical identifier assigned by the Chemical Abstracts Service.

-

SMILES String: A line notation for describing the structure of chemical species using short ASCII strings.

-

InChI Key: A hashed version of the IUPAC International Chemical Identifier.

Upon receiving a valid identifier, a thorough guide on the compound's chemical structure, properties, relevant experimental protocols, and signaling pathways will be compiled, adhering to all specified formatting and visualization requirements.

Hmdra synthesis and purification methods

An in-depth technical guide on the synthesis and purification of a compound referred to as "Hmdra" cannot be provided at this time. A thorough search of scientific databases and public information sources did not yield any results for a molecule with this designation.

This suggests that "this compound" may be a highly specific internal code, a novel compound not yet described in published literature, or a possible misspelling of a different chemical entity. Without a known chemical structure or established scientific record, it is not possible to detail its synthesis methods, purification protocols, or associated signaling pathways.

For a comprehensive guide to be developed, the correct chemical name, CAS number, or a representation of the molecular structure (e.g., SMILES or IUPAC name) is required. With that information, a detailed technical whitepaper could be compiled, outlining:

-

Synthesis Routes: A review of established or potential synthetic pathways, including starting materials, reagents, and reaction conditions.

-

Purification Techniques: Detailed protocols for purification, such as chromatography (e.g., HPLC, column chromatography) and recrystallization, to achieve high purity.

-

Quantitative Data: Tabulated data on reaction yields, purity levels, and analytical characterization (e.g., NMR, Mass Spectrometry).

-

Experimental Protocols: Step-by-step methodologies for the synthesis and purification processes.

-

Signaling Pathways and Workflows: Visual representations of any known biological pathways in which the compound is involved or the experimental workflows for its analysis, rendered in Graphviz as requested.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the nomenclature and search for publicly available data under its formal chemical name.

Technical Guide to the Histoculture Drug Response Assay (HDRA)

It appears there may be a typographical error in the query "Hmdra," as no specific drug or molecular entity with this name is found in the current scientific literature. However, the query closely resembles "HDRA," which stands for Histoculture Drug Response Assay. This in vitro assay is a pivotal tool for researchers, scientists, and drug development professionals in the field of oncology. The following technical guide provides an in-depth overview of the core principles and methodologies of the Histoculture Drug Response Assay.

The Histoculture Drug Response Assay (HDRA) is a sophisticated in vitro method used to determine the chemosensitivity of a patient's tumor tissue to various anticancer agents. By preserving the three-dimensional architecture and the native microenvironment of the tumor, HDRA offers a more predictive model of in vivo tumor response compared to traditional monolayer cell cultures.[1] This guide details the mechanism, experimental protocols, data interpretation, and applications of HDRA in cancer research and personalized medicine.

Core Principles of HDRA

The fundamental principle of HDRA is to maintain the histopathological and biological characteristics of the tumor tissue during in vitro drug exposure. Fresh tumor specimens are cultured on a sponge-like matrix, such as collagen gel, which supports the three-dimensional structure and allows for the continued growth and interaction of tumor cells within their microenvironment.[2][3] This 3D culture system is crucial as the tumor microenvironment, including cell-cell and cell-matrix interactions, significantly influences drug response.

The assay evaluates the efficacy of chemotherapeutic agents by measuring the inhibition of tumor cell proliferation or viability after a period of incubation. The endpoint is typically assessed using a viability stain, such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted by metabolically active cells into a colored formazan product.[1] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Experimental Protocol for HDRA

The successful implementation of an HDRA requires meticulous handling of tumor tissues and precise execution of the following steps:

-

Tissue Procurement and Preparation:

-

Fresh tumor tissue is obtained from surgical resections or biopsies and transported to the laboratory in a sterile, nutrient-rich medium.[3]

-

The tissue is washed to remove any necrotic or non-tumor material and then minced into small, uniform fragments of approximately 1-2 mm³ (around 10 mg each).[3][4]

-

-

Three-Dimensional Culture:

-

Drug Treatment:

-

After an initial incubation period to allow the tissue to stabilize, the tumor fragments are exposed to various concentrations of the chemotherapeutic agents being tested.

-

Control wells containing tumor fragments without any drug are included to establish a baseline for cell viability.[1]

-

The incubation with the drugs typically lasts for several days (e.g., 7 days) at 37°C in a humidified incubator with 5% CO₂.[4]

-

-

Viability Assessment (MTT Assay):

-

Following the drug treatment period, the culture medium is replaced with a medium containing MTT.

-

The plates are incubated for a few hours to allow for the conversion of MTT to formazan by viable cells.[1]

-

The formazan crystals are then solubilized, and the absorbance is measured using a spectrophotometer.

-

-

Data Analysis and Interpretation:

-

The inhibition rate (IR) for each drug is calculated using the following formula:

-

IR (%) = (1 - [Mean Absorbance of Treated Group / Mean Absorbance of Control Group]) x 100

-

-

A higher IR indicates greater sensitivity of the tumor to the tested drug. A common cut-off value for determining sensitivity is an IR of 30-50%, though this can vary depending on the tumor type and drug.

-

Quantitative Data Presentation

The results of an HDRA are typically summarized in a table that presents the inhibition rates of various anticancer drugs on a specific tumor sample. This allows for a direct comparison of the efficacy of different treatments.

| Anticancer Agent | Concentration (µg/mL) | Mean Absorbance (Control) | Mean Absorbance (Treated) | Inhibition Rate (%) |

| Cisplatin | 10 | 1.25 | 0.68 | 45.6 |

| Paclitaxel | 5 | 1.25 | 0.95 | 24.0 |

| Doxorubicin | 2 | 1.25 | 0.42 | 66.4 |

| 5-Fluorouracil | 50 | 1.25 | 0.81 | 35.2 |

Table 1: Example of HDRA results for a hypothetical tumor sample.

Visualizing the HDRA Workflow and a Representative Signaling Pathway

To better understand the experimental process and the potential molecular events under investigation, the following diagrams are provided.

Caption: A flowchart illustrating the key steps of the Histoculture Drug Response Assay.

Caption: A diagram showing how a drug tested in an HDRA might inhibit key cancer signaling pathways.

Applications and Limitations

Applications:

-

Personalized Medicine: HDRA can help clinicians select the most effective chemotherapy regimen for an individual patient, potentially improving treatment outcomes and reducing toxicity from ineffective drugs.

-

Drug Discovery and Development: The assay serves as a valuable preclinical tool to screen new anticancer compounds on human tumors, providing more relevant data than animal models or cell lines.[2]

-

Translational Research: HDRA facilitates the study of drug resistance mechanisms and the identification of predictive biomarkers of drug response.

Limitations:

-

Tumor Heterogeneity: While HDRA uses tumor fragments, a small sample may not fully represent the heterogeneity of the entire tumor, which could lead to discrepancies between in vitro and in vivo responses.[5]

-

Technical Challenges: The assay is technically demanding, requires fresh tumor tissue, and is susceptible to variability in tissue quality and processing.

-

Limited Drug Exposure Simulation: The in vitro conditions of drug concentration and exposure time may not perfectly mimic the pharmacokinetics and pharmacodynamics of the drug in the human body.[5]

References

- 1. Histoculture drug response assay predicts chemotherapy efficacy and improves survival in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Histoculture Drug Response Assay (HDRA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Clinical Significance of the Histoculture Drug Response Assay in Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 5. Applicability of the Histoculture Drug Response Assay to Predict Platinum Sensitivity and Prognosis in Ovarian Cancer | Anticancer Research [ar.iiarjournals.org]

Hmdra biological targets and pathways

- 1. HydRA: Deep-learning models for predicting RNA-binding capacity from protein interaction association context and protein sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HydRA: Deep-learning models for predicting RNA-binding capacity from protein interaction association context and protein sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pure.psu.edu [pure.psu.edu]

- 5. Down-regulation of HtrA1 activates the epithelial-mesenchymal transition and ATM DNA damage response pathways. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide to the Wnt Signaling Pathway in Hydra

A Note on Terminology: Initial searches for "Hmdra" did not yield a recognized gene, protein, or signaling pathway within the scientific literature pertaining to the genus Hydra. It is possible this term is a misnomer, an internal designation not in public use, or a highly specific component not broadly indexed. Given the core requirements for an in-depth guide on a fundamental signaling pathway in Hydra, this document will focus on the Wnt signaling pathway . The Wnt pathway is arguably one of the most critical and extensively studied signaling cascades in Hydra, governing axial patterning, regeneration, and stem cell maintenance, making it a fitting subject for researchers, scientists, and drug development professionals.

Discovery and History

The conceptual origins of the Wnt pathway's role in Hydra predate the molecular era. In 1909, Ethel Browne's pioneering transplantation experiments revealed that a small piece of tissue from the Hydra's head region (the hypostome) could induce the formation of a new body axis when grafted onto a host polyp[1]. This established the concept of an "organizer" region responsible for orchestrating the body plan. For decades, the molecular identity of the signals produced by this organizer remained elusive.

The molecular breakthrough came at the turn of the 21st century. In 2000, researchers identified that genes of the Wnt signaling pathway are expressed in the hypostome, directly linking this classical organizer to a specific molecular cascade[1]. Subsequent studies solidified this connection, demonstrating that Wnt signaling is not only associated with the head organizer but is both necessary and sufficient for its function. For example, ectopic activation of the Wnt pathway, either by overexpressing a stabilized form of β-catenin or by pharmacologically inhibiting its negative regulator, Glycogen Synthase Kinase-3β (GSK-3β), leads to the formation of ectopic heads along the body column[1][2]. These findings established the Wnt pathway as the master regulator of head formation and axial patterning in Hydra.

Further research has expanded our understanding of the Wnt pathway's role in other developmental processes in Hydra, including foot regeneration, where it also plays an essential, albeit temporally distinct, role[3][4]. Comparative studies across different Hydra species, such as Hydra vulgaris and Hydra oligactis, have revealed that variations in the injury-induced activation of Wnt signaling underlie their differing regenerative capacities[3][4]. This has made the Hydra Wnt pathway a powerful model for investigating the evolution of regenerative potential.

The Canonical Wnt Signaling Pathway in Hydra

In Hydra, the canonical Wnt pathway is the primary signaling cascade responsible for axial patterning and head organization. The pathway is highly conserved and its core logic is analogous to that in vertebrates.

-

Activation: In the presence of a Wnt ligand (e.g., HyWnt3), the signal is initiated by the binding of Wnt to a Frizzled (Fz) receptor and its co-receptor LRP5/6 at the cell surface. This interaction leads to the recruitment of the scaffold protein Dishevelled (Dsh).

-

Signal Transduction: The activated Dsh inhibits a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), and the kinase GSK-3β.

-

β-Catenin Stabilization: In the inactive state, this complex phosphorylates the transcriptional co-activator β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. When the complex is inhibited, β-catenin is no longer phosphorylated and accumulates in the cytoplasm.

-

Transcriptional Regulation: Stabilized β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer factor (TCF) family transcription factors. This complex then activates the transcription of Wnt target genes, which in Hydra include genes responsible for head formation and patterning.

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. research.universityofgalway.ie [research.universityofgalway.ie]

- 3. Wnt signaling restores evolutionary loss of regenerative potential in Hydra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An evolutionarily-conserved Wnt3/β-catenin/Sp5 feedback loop restricts head organizer activity in Hydra - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Preformulation: A Technical Guide to Solubility and Stability Assessment for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, paramount among which are its fundamental physicochemical properties. Solubility and stability are cornerstone characteristics that dictate a compound's developability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities. This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of a new compound, here hypothetically named "Hmdra," for which no specific public data currently exists. The absence of information on "this compound" underscores the critical need for the systematic experimental evaluation detailed herein for any new chemical entity. This document serves as a roadmap for researchers to generate the crucial data required for informed decision-making in the drug development process.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's oral bioavailability. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The following sections outline the key experimental protocols for determining the solubility of a new compound.

Thermodynamic Solubility

Objective: To determine the equilibrium solubility of a compound in a given solvent system, representing the true saturation point.

Experimental Protocol:

-

Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic Solubility

Objective: To measure the solubility of a compound under non-equilibrium conditions, which can be more representative of the conditions in the gastrointestinal tract.

Experimental Protocol:

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., dimethyl sulfoxide - DMSO).

-

Aqueous Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a shorter timeframe (e.g., 1-2 hours) using methods like nephelometry (light scattering) or by visual inspection.

-

Quantification: The concentration of the compound remaining in solution is measured.

pH-Solubility Profile

Objective: To understand the influence of pH on the solubility of an ionizable compound.

Experimental Protocol:

-

Thermodynamic or kinetic solubility experiments are performed across a range of pH values relevant to the physiological environment (e.g., pH 1.2 to 8.0).

-

The resulting data is plotted as solubility versus pH to generate a pH-solubility profile.

Data Presentation:

The quantitative data from these experiments should be summarized in a clear and concise table.

| Parameter | Solvent/Buffer | Temperature (°C) | Solubility (µg/mL) | Method |

| Thermodynamic Solubility | Water | 25 | [Insert Value] | Shake-flask |

| Thermodynamic Solubility | PBS (pH 7.4) | 37 | [Insert Value] | Shake-flask |

| Kinetic Solubility | PBS (pH 7.4) | 37 | [Insert Value] | DMSO precipitation |

| pH-Solubility (pH 1.2) | Simulated Gastric Fluid | 37 | [Insert Value] | Shake-flask |

| pH-Solubility (pH 6.8) | Simulated Intestinal Fluid | 37 | [Insert Value] | Shake-flask |

Stability Assessment

Evaluating the chemical stability of a new compound is crucial for determining its shelf-life and identifying potential degradation pathways. Stability studies are typically conducted under various stress conditions to accelerate degradation.

Solid-State Stability

Objective: To assess the stability of the compound in its solid form under accelerated conditions.

Experimental Protocol:

-

Sample Preparation: The solid compound is stored in controlled environment chambers.

-

Storage Conditions: Samples are exposed to elevated temperature and humidity conditions as per ICH guidelines (e.g., 40°C/75% RH, 60°C).

-

Time Points: Samples are pulled at predetermined time points (e.g., 0, 1, 2, 4 weeks).

-

Analysis: The purity of the compound is assessed by a stability-indicating HPLC method, and any degradation products are identified and quantified.

Solution-State Stability

Objective: To determine the stability of the compound in solution under various pH and temperature conditions.

Experimental Protocol:

-

Solution Preparation: The compound is dissolved in various aqueous buffers (e.g., pH 1.2, 4.5, 7.4).

-

Storage Conditions: The solutions are stored at different temperatures (e.g., 4°C, 25°C, 40°C).

-

Time Points: Aliquots are taken at specific intervals.

-

Analysis: The concentration of the parent compound is measured by HPLC to determine the degradation rate.

Data Presentation:

The results of the stability studies should be presented in a tabular format.

| Condition | Time Point | Assay (% of Initial) | Major Degradants (%) |

| Solid-State | |||

| 40°C/75% RH | 4 Weeks | [Insert Value] | [Insert Value] |

| 60°C | 4 Weeks | [Insert Value] | [Insert Value] |

| Solution-State (pH 1.2, 40°C) | |||

| 24 Hours | [Insert Value] | [Insert Value] | |

| 7 Days | [Insert Value] | [Insert Value] | |

| Solution-State (pH 7.4, 40°C) | |||

| 24 Hours | [Insert Value] | [Insert Value] | |

| 7 Days | [Insert Value] | [Insert Value] |

Signaling Pathways of General Interest in Drug Development

While no signaling pathways are specifically associated with "this compound" in the public domain, researchers in drug development often investigate the interaction of their compounds with key cellular signaling cascades. Below are diagrams of several important pathways that are frequently studied.

Caption: Histamine H1 Receptor Signaling Pathway.

Caption: Transforming Growth Factor-β (TGF-β) Signaling Pathway.

Conclusion

The solubility and stability of a new chemical entity are fundamental properties that must be thoroughly investigated during the early stages of drug development. While no specific data for "this compound" is publicly available, the experimental protocols and data presentation formats outlined in this guide provide a robust framework for researchers to systematically evaluate any novel compound. The generation of high-quality solubility and stability data is essential for guiding lead optimization, formulation development, and ultimately, for increasing the probability of success for a new drug candidate.

An In-Depth Technical Guide to Hydralazine Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine, a phthalazine derivative, has long been utilized as a direct-acting vasodilator for the management of hypertension. Its unique mechanism of action and established clinical use have spurred the development of a diverse range of analogues and derivatives. This technical guide provides a comprehensive overview of the core pharmacology, synthesis, and biological activities of these compounds. It delves into their structure-activity relationships, highlighting key modifications of the phthalazine core that have led to compounds with altered potency, selectivity, and novel therapeutic applications, including anticancer and antimicrobial activities. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a critical resource for researchers in pharmacology and medicinal chemistry.

Introduction

Hydralazine (1-hydrazinophthalazine) exerts its antihypertensive effect through direct relaxation of arteriolar smooth muscle, a process not yet fully elucidated but believed to involve the modulation of intracellular calcium levels and the generation of nitric oxide. The quest for improved therapeutic profiles and novel applications has driven the exploration of structural modifications to the hydralazine scaffold. This has given rise to a number of analogues and derivatives with a spectrum of biological activities. This guide will explore these compounds, with a focus on their vasodilatory, anticancer, and antimicrobial properties.

Vasodilator Activity of Hydralazine Analogues

The primary pharmacological effect of hydralazine and its analogues is vasodilation. Research has focused on synthesizing new phthalazine derivatives with enhanced potency and selectivity.

Quantitative Data for Vasodilator Activity

A number of novel phthalazine derivatives have been synthesized and evaluated for their vasorelaxant effects. The following table summarizes the in vitro activity of a particularly potent compound, 8d , and compares it to the parent compound and a standard reference drug.

| Compound | Description | Assay System | IC50 |

| Prazosin | α1-adrenergic antagonist (Reference) | Norepinephrine-induced contractions in isolated rat thoracic aorta | - |

| Compound 8d | A novel phthalazine derivative | Norepinephrine-induced contractions in isolated rat thoracic aorta | 0.10 µM[1][2] |

Experimental Protocol: Vasorelaxant Activity in Isolated Rat Aorta

The vasorelaxant properties of hydralazine analogues are typically assessed using isolated arterial rings, a standard ex vivo pharmacological preparation.

Objective: To determine the concentration-response relationship of a test compound on pre-contracted isolated rat thoracic aortic rings.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Norepinephrine (NE)

-

Test compounds (e.g., phthalazine derivatives)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

The rat is euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs-Henseleit solution.

-

Adherent connective tissue is removed, and the aorta is cut into rings of 2-3 mm in width.

-

-

Mounting:

-

Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit solution at 37°C and bubbled with 95% O2 / 5% CO2.

-

The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g, with the solution being changed every 15 minutes.

-

-

Contraction:

-

After equilibration, the aortic rings are contracted with a submaximal concentration of norepinephrine (e.g., 1 µM).

-

-

Cumulative Concentration-Response Curve:

-

Once the NE-induced contraction has reached a stable plateau, the test compound is added to the organ bath in a cumulative manner, with increasing concentrations.

-

The relaxation response is recorded as a percentage of the pre-contraction induced by NE.

-

-

Data Analysis:

-

The IC50 value (the concentration of the compound that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

-

Anticancer Activity of Hydralazine Derivatives

Recent research has unveiled the potential of hydralazine derivatives as anticancer agents. These compounds have shown cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity

Hydrazone and triazolophthalazine derivatives of hydralazine have demonstrated significant in vitro anticancer activity.

| Compound | Cancer Cell Line | Assay | IC50 |

| Compound 8d (a triazolophthalazine) | PC3 (Prostate Cancer) | MTT Assay | 0.11 µM[3] |

| MCF-7 (Breast Cancer) | MTT Assay | 0.59 µM[3] | |

| SKBr3 (Breast Cancer) | MTT Assay | - | |

| Adriamycin (Doxorubicin) | (Reference drug) | MTT Assay | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Objective: To determine the IC50 of a test compound on a specific cancer cell line.

Materials:

-

Cancer cell line (e.g., PC3, MCF-7)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

The test compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a further 48-72 hours.

-

-

MTT Addition:

-

After the incubation period, the medium is removed, and MTT solution is added to each well.

-

The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution.

-

-

Absorbance Measurement:

-

The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

-

Antimicrobial Activity of Hydralazine Derivatives

Hydralazine and its derivatives have also been investigated for their antimicrobial properties, showing activity against both bacteria and fungi.

Quantitative Data for Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound.

| Compound | Microorganism | MIC Range (µg/mL) |

| Hydralazine | Candida spp. | 16-128[2] |

| Hydrazone Derivatives | Various Bacteria and Fungi | 32-512[4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound

-

Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution:

-

The test compound is serially diluted in the broth medium directly in the wells of the 96-well plate.

-

-

Inoculation:

-

A standardized inoculum of the microorganism is added to each well.

-

Positive (microorganism and broth) and negative (broth only) controls are included.

-

-

Incubation:

-

The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

-

MIC Determination:

-

After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Synthesis of Hydralazine Analogues

The synthesis of hydralazine analogues often starts from commercially available phthalic anhydride or related precursors.

General Synthesis of Phthalazine Derivatives

A common synthetic route involves the reaction of 1-hydrazinophthalazine with various electrophiles to introduce different substituents.

Example: Synthesis of N-substituted phthalazine derivatives

-

Chloroacylation: 1-Hydrazinophthalazine is reacted with a chloroacyl chloride (e.g., chloroacetyl chloride) in an appropriate solvent to form a key intermediate.

-

Alkylation: The chloroacylated intermediate is then used to alkylate various cyclic amines (e.g., piperidine, morpholine) to yield the final products.

Synthesis of Dihydralazine

Dihydralazine (1,4-dihydrazinophthalazine) is another important analogue. Its synthesis typically involves the reaction of phthalonitrile with a strong base, followed by treatment with hydrazine.

Signaling Pathways and Mechanisms of Action

Vasodilator Signaling Pathway

The vasodilatory effect of hydralazine is believed to be mediated through multiple pathways, primarily involving the increase of cyclic guanosine monophosphate (cGMP) and interference with calcium signaling in vascular smooth muscle cells.

References

- 1. Synthesis, vasorelaxant activity, and molecular modeling study of some new phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anticancer potential of new 3-nitroaryl-6-(N-methyl)piperazin-1,2,4-triazolo[3,4-a]phthalazines targeting voltage-gated K+ channel: Copper-catalyzed one-pot synthesis from 4-chloro-1-phthalazinyl-arylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

Hmdra spectroscopic data (NMR, MS, IR)

An in-depth analysis of the provided abbreviation "Hmdra" has revealed ambiguity, preventing the retrieval of specific spectroscopic data. The term "this compound" does not correspond to a unique, readily identifiable chemical entity in the searched databases.

Initial investigations suggest that "this compound" could potentially be an abbreviation for several different compounds, including but not limited to Hydralazine or a hydroxymethyl radical . Without a definitive identification of the molecule of interest, a comprehensive technical guide on its spectroscopic properties (NMR, MS, IR) cannot be accurately compiled.

To proceed with your request, please provide the full, unambiguous chemical name of the compound you refer to as "this compound." Once the correct compound is identified, a thorough search for its spectroscopic data, experimental protocols, and any relevant biological pathways can be conducted to generate the detailed technical guide you require.

Methodological & Application

Application Notes and Protocols for the Histoculture Drug Response Assay (HDRA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the Histoculture Drug Response Assay (HDRA), a three-dimensional (3D) ex vivo method for assessing the chemosensitivity of fresh tumor tissues. This assay maintains the native tumor microenvironment, offering a more physiologically relevant model compared to traditional 2D cell culture for predicting patient response to chemotherapy.

Introduction

The Histoculture Drug Response Assay (HDRA) is a laboratory technique used to determine the sensitivity of a patient's tumor to various anticancer drugs. By preserving the 3D architecture of the tumor tissue, the HDRA provides a valuable platform for preclinical drug screening and personalized medicine.[1][2] This method involves culturing small fragments of fresh tumor tissue on a supportive matrix, such as a gelatin sponge or collagen gel, and then exposing them to chemotherapeutic agents. The viability of the tumor cells is subsequently assessed, typically using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to quantify the drug's cytotoxic effects.[1]

Data Presentation

The quantitative data from HDRA experiments are typically presented as inhibition rates, which reflect the percentage of cell growth inhibition by a specific drug concentration. Below are representative data tables summarizing typical drug concentrations and observed mean inhibition rates for common chemotherapeutic agents in different cancer types.

Table 1: Standard Concentrations of Chemotherapeutic Agents for HDRA

| Chemotherapeutic Agent | Abbreviation | Typical Concentration |

| Doxorubicin | DOX | 20 µg/mL |

| Cisplatin | CDDP | 20 µg/mL |

| 5-Fluorouracil | 5-FU | 300 µg/mL |

| Mitomycin C | MMC | Not specified |

Table 2: Mean Inhibition Rates (%) in Primary vs. Recurrent Breast Cancer Tumors

| Chemotherapeutic Agent | Primary Tumor | Recurrent Tumor |

| Doxorubicin (DOX) | 57.9% | 38.6% |

| Mitomycin C (MMC) | 59.9% | 42.8% |

| 5-Fluorouracil (5-FU) | 49.0% | 33.4% |

| Cisplatin (CDDP) | 34.5% | 16.0% |

Data adapted from a study on breast cancer chemosensitivity.[3]

Table 3: Mean Inhibition Rates (%) in Gastrointestinal Cancers

| Chemotherapeutic Agent Combination | Esophageal Cancer | Gastric/Cardia Cancer | Colorectal Cancer |

| Platinum-based combination | Most effective | - | - |

| Doxorubicin + Docetaxel | - | 48% | - |

| FAC (5-FU, Adriamycin, Cyclophosphamide) | - | 45% | - |

| AC (Adriamycin, Cyclophosphamide) | - | 36% | - |

Data adapted from studies on gastrointestinal and breast cancers.[2][4]

Experimental Protocols

The following is a detailed methodology for performing the Histoculture Drug Response Assay.

Materials:

-

Fresh surgical tumor specimen

-

Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Gelatin sponge (e.g., Gelfoam®) or collagen gel

-

24-well or 96-well culture plates

-

Chemotherapeutic agents of interest

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Sterile PBS

-

Standard sterile cell culture equipment (laminar flow hood, incubator, etc.)

-

Microplate reader

Protocol:

-

Tissue Preparation:

-

Aseptically obtain a fresh tumor specimen from surgery.

-

Wash the tissue multiple times with sterile PBS containing antibiotics to remove any contaminants.

-

Carefully mince the tumor tissue into small fragments of approximately 1-2 mm³ or around 10 mg.[5]

-

-

Histoculture Setup:

-

Prepare the gelatin sponge or collagen gel matrix by hydrating it with the complete culture medium.

-

Place the prepared matrix into each well of a 24-well or 96-well plate.

-

Carefully place the minced tumor fragments onto the surface of the matrix in each well.[5]

-

Add a sufficient volume of culture medium to each well to keep the tissue moist.

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the tissue to acclimate.

-

-

Drug Treatment:

-

Prepare stock solutions of the desired chemotherapeutic agents at the appropriate concentrations.

-

On the following day, replace the culture medium with fresh medium containing the diluted drugs. Include control wells with medium only (no drug). It is recommended to perform each treatment in triplicate.[4]

-

Incubate the plates for the desired treatment period, typically ranging from 24 to 72 hours, depending on the drug and tumor type.

-

-

MTT Assay for Cell Viability:

-

After the incubation period, carefully remove the culture medium from each well.

-

Add MTT solution (diluted in serum-free medium) to each well.

-

Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals, which appear as a purple precipitate.

-

After incubation, add a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.[2]

-

Gently agitate the plates to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.[2]

-

Calculate the mean absorbance for the control and treated wells.

-

The inhibition rate (IR) is calculated using the following formula:

-

IR (%) = (1 - (Mean Absorbance of Treated Wells / Mean Absorbance of Control Wells)) x 100

-

-

An inhibition rate exceeding a certain threshold (e.g., 30% or 50%, depending on the study) is often considered indicative of drug sensitivity.[2][4]

-

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the Histoculture Drug Response Assay (HDRA).

Signaling Pathways in Chemoresistance:

Caption: Key signaling pathways involved in chemoresistance studied in 3D tumor models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Histoculture drug response assay predicts chemotherapy efficacy and improves survival in gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical Usefulness of the Histoculture Drug Response Assay for Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KoreaMed Synapse [synapse.koreamed.org]

- 5. Improving cancer treatment with 3D modeling of drug resistance | EurekAlert! [eurekalert.org]

Hmdra dosage for in vivo animal studies

Disclaimer

The following application notes and protocols are provided as an illustrative example for a fictional compound, "Hmdra." The data, mechanisms of action, and experimental procedures are hypothetical and intended to serve as a template for researchers and scientists in drug development. All information herein should be adapted and validated for any actual investigational compound.

Application Notes: In Vivo Administration of this compound

Compound Name: this compound (Hypothetical Compound)

Putative Mechanism of Action: this compound is a potent and selective small molecule inhibitor of the fictional "Tumor Proliferation Kinase" (TPK1), a key enzyme in the "Growth Factor Signaling Cascade" (GFSC) pathway. By blocking TPK1, this compound is hypothesized to inhibit downstream signaling, leading to a reduction in tumor cell proliferation and survival.

Preclinical Animal Models: The protocols outlined below are designed for use in standard preclinical animal models, such as immunodeficient mice (e.g., NOD/SCID or BALB/c nude) bearing human tumor xenografts.

Formulation: this compound is a crystalline solid with poor aqueous solubility. For in vivo administration, it should be formulated in a vehicle suitable for the chosen route of administration. A common formulation for oral (PO) gavage is 0.5% (w/v) methylcellulose in sterile water. For intraperitoneal (IP) injection, a solution of 10% DMSO, 40% PEG300, and 50% saline may be appropriate. The stability of the formulation should be confirmed prior to use.

Signaling Pathway of this compound

The following diagram illustrates the hypothetical signaling pathway affected by this compound.

Caption: Hypothetical signaling pathway for this compound, an inhibitor of TPK1.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound in Mice

Objective: To determine the maximum tolerated dose of this compound in healthy BALB/c mice when administered daily for 7 days.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Healthy BALB/c mice (female, 6-8 weeks old)

-

Standard laboratory equipment for animal handling and dosing (e.g., gavage needles, syringes)

-

Analytical balance

-

Vortex mixer

Procedure:

-

Animal Acclimation: Acclimate mice to the facility for at least 7 days prior to the start of the experiment.

-

Group Allocation: Randomly assign mice to treatment groups (n=3-5 mice per group). Include a vehicle control group.

-

This compound Formulation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired dose concentrations. Ensure the formulation is homogenous.

-

Dosing: Administer this compound or vehicle once daily via oral gavage for 7 consecutive days. The dosing volume should be consistent across all groups (e.g., 10 mL/kg).

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity level.

-

Endpoint: The primary endpoint is the observation of any dose-limiting toxicities (e.g., >20% body weight loss, severe lethargy). The MTD is defined as the highest dose that does not induce significant toxicity.

-

Data Analysis: Record body weight changes and clinical observations daily.

Quantitative Data Summary (Hypothetical):

| Group | Dose (mg/kg/day) | Administration Route | Mean Body Weight Change (%) | Clinical Observations |

| 1 | Vehicle | Oral | +2.5% | Normal |

| 2 | 10 | Oral | +1.8% | Normal |

| 3 | 30 | Oral | -1.2% | Normal |

| 4 | 100 | Oral | -8.5% | Mild lethargy |

| 5 | 300 | Oral | -22.1% | Severe lethargy, hunched posture |

Based on this hypothetical data, the MTD for this compound would be established at 100 mg/kg/day.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

-

This compound compound and vehicle

-

Immunodeficient mice (e.g., NOD/SCID, 6-8 weeks old)

-

Tumor cells (e.g., a human cancer cell line known to express TPK1)

-

Matrigel (or other appropriate matrix)

-

Calipers for tumor measurement

-

Standard surgical and animal handling equipment

Experimental Workflow Diagram:

Caption: Workflow for an in vivo efficacy study of this compound.

Procedure:

-

Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Once tumors reach the desired size, randomize the mice into treatment groups (n=8-10 mice per group).

-

Treatment Groups:

-

Group 1: Vehicle control (e.g., 0.5% methylcellulose, PO, daily)

-

Group 2: this compound, 30 mg/kg (PO, daily)

-

Group 3: this compound, 100 mg/kg (PO, daily)

-

-

Dosing and Monitoring: Administer the designated treatments daily. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight and clinical signs of toxicity concurrently.

-

Study Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size (e.g., 1500 mm³).

-

Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group. Analyze statistical significance between groups.

Hypothetical Efficacy Data:

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition (%TGI) | Mean Body Weight Change (%) |

| Vehicle | 0 | 1450 ± 210 | - | +1.5% |

| This compound | 30 | 986 ± 150 | 32% | -0.8% |

| This compound | 100 | 478 ± 95 | 67% | -7.2% |

This document provides a foundational framework for conducting in vivo studies with a novel compound. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Application Notes and Protocols for High-Throughput Screening of Stearoyl-CoA Desaturase 1 (SCD1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase 1 (SCD1), also known as Homo sapiens membrane-bound delta-9-desaturase (Hmdra), is a critical enzyme in lipid metabolism. It catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2] An imbalance in the ratio of SFAs to MUFAs has been implicated in various diseases, including metabolic disorders like obesity and diabetes, as well as in the progression of cancer.[1][2] This makes SCD1 a compelling therapeutic target for drug discovery. High-throughput screening (HTS) assays are essential for identifying novel small-molecule inhibitors of SCD1 from large compound libraries. This document provides detailed application notes and protocols for two primary HTS assays used for SCD1 inhibitor screening: a Mass Spectrometry-Based Assay and a Scintillation Proximity Assay (SPA).

Mass Spectrometry-Based High-Throughput Screening Assay

This assay directly measures the enzymatic conversion of a deuterium-labeled substrate to its product, offering high sensitivity and avoiding the need for radioactive materials.

Quantitative Data Summary

| Parameter | Value | Reference |

| Enzyme Source | Induced rat liver microsomes | [3][4] |

| Substrate | Deuterium-labeled stearoyl-CoA | [3][4] |

| Km for Stearoyl-CoA | 10.5 µM | [3][4] |

| Assay Throughput | Up to twenty 384-well plates per day | [3][4] |

| Z' Factor | Average of 0.6 | [3][4] |

| Screening Concentration | 20 µM | [3][4] |

| Hit Rate | 0.1% | [3][4] |

| Confirmation Rate | 14% (>40% inhibition) | [3][4] |

| IC50 (Conjugated Linoleic Acid) | 0.88 µM | [3][4] |

| IC50 (Sterculic Acid) | 0.12 µM | [3][4] |

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzymatic reaction (e.g., potassium phosphate buffer, pH 7.4) containing necessary cofactors like NADH.

-

Enzyme Solution: Prepare a suspension of induced rat liver microsomes containing SCD1 in the assay buffer. The final protein concentration should be optimized to ensure the reaction is linear over the incubation time.

-

Substrate Solution: Prepare a solution of deuterium-labeled stearoyl-CoA in the assay buffer at a concentration around the Km value (e.g., 10 µM).

-

Test Compounds: Dissolve test compounds in 100% DMSO to create stock solutions. Further dilute in assay buffer to the desired screening concentration, ensuring the final DMSO concentration in the assay is consistent and does not exceed a level that inhibits the enzyme (typically ≤1%).

-

Quench Solution: Prepare a solution to stop the enzymatic reaction, such as a strong acid (e.g., formic acid) or a solvent that denatures the enzyme (e.g., acetonitrile).

2. Assay Procedure (384-well plate format):

-

Add a small volume (e.g., 1 µL) of the test compound solution or DMSO (for controls) to the appropriate wells of a 384-well plate.

-

Add the enzyme solution (e.g., 20 µL) to all wells and pre-incubate with the compounds for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL) to all wells.

-

Incubate the plate for a predetermined time, ensuring the reaction remains in the linear range (e.g., 30-60 minutes) at the optimal temperature.

-

Stop the reaction by adding the quench solution (e.g., 20 µL) to all wells.

-

Seal the plate and centrifuge briefly to pellet any precipitated protein.

3. Data Acquisition and Analysis:

-

Analyze the supernatant from each well using a high-throughput mass spectrometry system (e.g., Agilent RapidFire/MS System) to quantify the amount of deuterium-labeled oleoyl-CoA (product) formed.

-

Calculate the percent inhibition for each test compound relative to the high (DMSO) and low (a known inhibitor) controls.

-

Determine the Z' factor for each plate to assess the quality and robustness of the assay. A Z' factor between 0.5 and 1.0 indicates an excellent assay.

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >40%).

-

Perform dose-response experiments for confirmed hits to determine their IC50 values.

Experimental Workflow

Caption: Workflow for the mass spectrometry-based SCD1 HTS assay.

Scintillation Proximity Assay (SPA) for SCD1

This assay measures the binding of a radiolabeled ligand to SCD1 captured on scintillant-containing beads. It is a homogeneous assay, meaning there is no need to separate bound from free radioligand.

Quantitative Data Summary

| Parameter | Value | Reference |

| Assay Format | 1536-well | [3] |

| Radioligand | [3H]Azetidine compound | [3] |

| Signal-to-Noise Ratio | 10:1 | [3] |

| Z' Factor | 0.8 | [3] |

| Compounds Screened | 1.6 million | [3] |

| Screening Concentration | 11 µM | [3] |

| Initial Hit Definition | ≥35% inhibition of [3H]AZE binding | [3] |

| Initial Hits Identified | ~7700 | [3] |

Experimental Protocol

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl, pH 7.4) with appropriate salts and additives to minimize non-specific binding.

-

Enzyme Preparation: Use a crude lysate of recombinant SCD1 expressed in a suitable system (e.g., Sf9 cells).

-

SPA Beads: Use glass microsphere scintillant beads that can capture the SCD1 enzyme via hydrophobic interactions.

-

Radioligand: Prepare a solution of a high-affinity tritiated SCD1 ligand (e.g., [3H]Azetidine compound) in the assay buffer.

-

Test Compounds: Prepare serial dilutions of test compounds in 100% DMSO and then in assay buffer.

2. Assay Procedure (1536-well plate format):

-

Prepare a mixture of the SCD1-containing lysate and the SPA beads in the assay buffer.

-

Dispense a small volume of the test compound solution or DMSO (for controls) into the wells of a 1536-well plate.

-

Add the SCD1/SPA bead slurry to all wells.

-

Add the radioligand solution to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 4-24 hours), protected from light.

-

Measure the light emitted from the SPA beads using a suitable plate reader (e.g., a scintillation counter).

3. Data Acquisition and Analysis:

-

The amount of light emitted is proportional to the amount of radioligand bound to the SCD1 on the beads.

-

Calculate the percent inhibition of radioligand binding for each test compound relative to the high (DMSO) and low (a known non-radiolabeled inhibitor) controls.

-

Calculate the Z' factor to assess assay performance.

-

Identify hits based on the predefined inhibition threshold.

-

Confirm hits and determine their IC50 values in subsequent dose-response assays.

Experimental Workflow

Caption: Workflow for the Scintillation Proximity Assay (SPA) for SCD1.

SCD1 Signaling Pathways

SCD1 activity influences several key signaling pathways implicated in cell metabolism, proliferation, and survival. Understanding these pathways is crucial for elucidating the mechanism of action of identified inhibitors.

AKT-FOXO1 Signaling Pathway

SCD1 can regulate autophagy through its influence on lipogenesis and lipid rafts, which in turn modulates the AKT-FOXO1 signaling pathway.[5]

Caption: SCD1 regulation of autophagy via the AKT-FOXO1 pathway.

Wnt/β-catenin Signaling Pathway

SCD1-produced MUFAs can stabilize β-catenin, a key component of the Wnt signaling pathway, thereby promoting its activity.[6]

Caption: SCD1-mediated stabilization of β-catenin.

NF-κB Signaling Pathway

Inhibition of SCD1 can lead to the activation of the NF-κB signaling pathway, which is involved in cellular stress responses and inflammation.[7]

Caption: Activation of NF-κB signaling by SCD1 inhibition.

References

- 1. neuroproteomics.scs.illinois.edu [neuroproteomics.scs.illinois.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry [inis.iaea.org]

- 4. embopress.org [embopress.org]

- 5. Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro as ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06037G [pubs.rsc.org]

- 6. Structure-based virtual screening of natural products as potential stearoyl-coenzyme a desaturase 1 (SCD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Utilizing HDACs as a Tool for Studying the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. One of the most important non-histone targets of HDACs is the tumor suppressor protein p53. The acetylation status of p53 is a key determinant of its stability, DNA-binding affinity, and transcriptional activity.[1] This makes HDACs and their inhibitors invaluable tools for studying the intricacies of the p53 signaling pathway, which is central to cellular responses to stress, such as DNA damage, and is frequently dysregulated in cancer.

This document provides detailed application notes and protocols for utilizing HDACs and their inhibitors to investigate the p53 pathway.

The Role of HDACs in the p53 Signaling Pathway

HDACs, particularly class I HDACs (HDAC1, HDAC2, and HDAC3), are key negative regulators of p53. In normal, unstressed cells, HDACs maintain p53 in a deacetylated state. This deacetylation can lead to the suppression of p53's transcriptional activity and can promote its degradation, often mediated by the E3 ubiquitin ligase MDM2.[1]

Upon cellular stress, such as DNA damage, p53 is acetylated by histone acetyltransferases (HATs) like p300/CBP. This acetylation event is crucial for p53 activation. Acetylated p53 exhibits enhanced stability, increased nuclear localization, and a greater affinity for its target DNA sequences.[2][3] This leads to the transcriptional activation of p53 target genes, such as p21/Waf1/Cip1 (CDKN1A), which mediates cell cycle arrest, and PUMA and NOXA, which are involved in apoptosis.[2][4]

HDAC inhibitors are a class of small molecules that block the enzymatic activity of HDACs. By inhibiting HDACs, these compounds prevent the deacetylation of p53, leading to its hyperacetylation and subsequent activation.[2] This makes HDAC inhibitors powerful tools to pharmacologically activate the p53 pathway and study its downstream consequences.

Key Applications of HDACs and their Inhibitors in p53 Pathway Research

-

Modulating p53 Activity: HDAC inhibitors can be used to specifically induce p53 acetylation and activate its downstream signaling cascade in a controlled manner.

-

Investigating p53-Target Gene Expression: By treating cells with HDAC inhibitors, researchers can study the transcriptional regulation of p53 target genes.

-

Cancer Therapy Research: The ability of HDAC inhibitors to activate the p53 pathway is a promising avenue for cancer therapy, particularly in tumors with wild-type p53.[2]

-

Understanding Post-Translational Modifications: The interplay between HDACs and HATs in regulating p53 activity provides a model system for studying the impact of acetylation on protein function.

Data Presentation

Table 1: Effects of HDAC Inhibitors on the p53 Pathway in Neuroblastoma Cells

| HDAC Inhibitor | Concentration | Effect on Cell Viability | Effect on p21/Waf1/Cip1 mRNA | Effect on p53 Acetylation | Reference |

| Sodium Butyrate | 0.9 mM | G2 cell-cycle arrest | Marked upregulation | Hyperacetylation | [2] |

| Valproic Acid (VPA) | 0.9 mM | G2 cell-cycle arrest | Marked upregulation | Hyperacetylation | [2] |

| Sodium Butyrate | 3 mM | Striking reduction | Not specified | Not specified | [2] |

| Valproic Acid (VPA) | 3 mM | Striking reduction | Not specified | Not specified | [2] |

Table 2: Effects of HDAC8 Knockdown on p53 Expression

| Cell Line | Treatment | Effect on p53 Protein Level | Effect on p53 mRNA Level | Reference |

| HaCaT | HDAC8 Knockdown | Decreased | Decreased | [5][6] |

| SW480 | HDAC8 Knockdown | Decreased | Decreased | [5][6] |

Mandatory Visualizations

Caption: Regulation of the p53 signaling pathway by HDACs and HATs.

Caption: Experimental workflow for studying the effects of HDAC inhibitors on the p53 pathway.

Experimental Protocols

Protocol 1: Analysis of p53 Acetylation and Expression by Western Blot

Objective: To determine the effect of HDAC inhibitors on the acetylation and total protein levels of p53.

Materials:

-

Cell culture medium and supplements

-

HDAC inhibitor (e.g., Sodium Butyrate, Valproic Acid)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p53, anti-acetylated-p53 (specifically acetylated lysine residues), anti-p21, anti-actin or anti-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of the HDAC inhibitor or vehicle control for various time points.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Protocol 2: Analysis of p53 Target Gene Expression by RT-PCR

Objective: To measure the effect of HDAC inhibitor treatment on the mRNA levels of p53 target genes.

Materials:

-

Treated cells from Protocol 1

-

RNA extraction kit

-

Reverse transcriptase kit

-

qPCR master mix

-

Primers for target genes (e.g., p21, PUMA) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

-

RNA Extraction: Extract total RNA from the treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Run the qPCR program on a thermal cycler.

-

-

Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protocol 3: Cell Viability Assessment by MTT Assay

Objective: To determine the effect of HDAC inhibitor treatment on cell proliferation and viability.

Materials:

-

96-well plates

-

Cell culture medium

-

HDAC inhibitor

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the HDAC inhibitor.

-

MTT Incubation: After the desired treatment period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 4: Co-Immunoprecipitation (Co-IP) to Study p53-HDAC Interaction

Objective: To investigate the physical interaction between p53 and HDACs.

Materials:

-

Treated cells

-

Co-IP lysis buffer

-

Antibody for immunoprecipitation (e.g., anti-p53 or anti-HDAC1)

-

Protein A/G agarose beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Lyse the cells with a non-denaturing Co-IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest (e.g., blot for HDAC1 after immunoprecipitating with anti-p53).

References

- 1. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons. [vivo.weill.cornell.edu]

- 5. researchgate.net [researchgate.net]

- 6. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Delivery of HMGB1 Receptor Agonists in Preclinical Models

Introduction

High-Mobility Group Box 1 (HMGB1) is a ubiquitous nuclear protein that can be released into the extracellular space during cellular stress or damage. Extracellular HMGB1 acts as a Damage-Associated Molecular Pattern (DAMP), signaling through various receptors, most notably the Receptor for Advanced Glycation End-products (RAGE) and Toll-like receptors (TLRs), to initiate and amplify inflammatory responses.[1][2] The development of therapeutic agents that modulate the HMGB1 signaling pathway is a growing area of interest for a variety of diseases, including inflammatory conditions, autoimmune diseases, and cancer.

This document provides a detailed overview of potential delivery methods for a hypothetical HMGB1-derived receptor agonist, herein referred to as "Hmdra," in preclinical models. While specific data for a compound named "this compound" is not publicly available, this application note leverages established preclinical methodologies for the delivery of similar biomolecules to guide researchers in their experimental design.

Data Presentation: Delivery Methods for Preclinical Administration

The selection of an appropriate delivery method in preclinical studies is critical for determining the pharmacokinetic and pharmacodynamic properties of a therapeutic agent. The choice depends on the physicochemical properties of the agent, the target tissue, and the desired therapeutic effect. Below is a summary of common administration routes used in animal models that would be applicable for the delivery of a hypothetical this compound.

| Route of Administration | Description | Advantages in Preclinical Models | Disadvantages in Preclinical Models |

| Intravenous (IV) | Injection directly into a vein.[3] | Rapid and complete bioavailability; precise dose control. | Invasive; may cause stress to the animal; potential for rapid clearance. |

| Intraperitoneal (IP) | Injection into the peritoneal cavity.[3] | Large surface area for absorption; easier to perform than IV in some small animals. | First-pass metabolism in the liver can reduce bioavailability; potential for local irritation. |

| Subcutaneous (SC) | Injection under the skin.[3] | Slower, more sustained absorption compared to IV or IP; suitable for slow-release formulations. | Absorption can be variable; limited to smaller volumes. |

| Intramuscular (IM) | Injection directly into a muscle.[3][4] | Can provide a depot for sustained release; faster absorption than SC for aqueous solutions. | Can be painful and cause muscle damage; limited volume. |

| Oral (PO) | Administration by mouth, often via gavage.[3] | Non-invasive and clinically relevant. | Subject to degradation in the gastrointestinal tract and first-pass metabolism; bioavailability can be low and variable. |

| Inhalation | Administration to the lungs via aerosol or dry powder.[5][6] | Direct delivery to the respiratory tract for lung diseases; rapid absorption into systemic circulation. | Requires specialized equipment; particle size and formulation are critical for effective delivery.[5] |

Experimental Protocols

Protocol 1: Intravenous Administration of this compound in a Murine Model of Sepsis

This protocol outlines the intravenous delivery of this compound to assess its efficacy in a lipopolysaccharide (LPS)-induced sepsis model in mice.

Materials:

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free saline

-

Lipopolysaccharide (LPS) from E. coli

-

8-10 week old C57BL/6 mice

-

Insulin syringes with 29G needles

-

Anesthesia (e.g., isoflurane)

-

Heating pad

-

Blood collection tubes (e.g., EDTA-coated)

Methodology:

-

Preparation of this compound Solution: Reconstitute lyophilized this compound in sterile, pyrogen-free saline to the desired stock concentration (e.g., 1 mg/mL). Further dilute with saline to the final working concentration for injection. Ensure the final solution is clear and free of particulates.

-

Animal Handling: Acclimatize mice to the facility for at least one week prior to the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Induction of Sepsis: Induce sepsis by intraperitoneal (IP) injection of LPS at a predetermined dose (e.g., 10 mg/kg body weight).

-

This compound Administration: At a specified time point post-LPS injection (e.g., 1 hour), administer this compound or vehicle control (saline) via intravenous injection into the tail vein.

-

Anesthetize the mouse lightly with isoflurane.

-

Place the mouse on a heating pad to dilate the tail veins.

-

Inject the appropriate volume of this compound solution or vehicle slowly into the lateral tail vein using an insulin syringe.

-

-

Monitoring and Sample Collection:

-

Monitor mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) at regular intervals.

-

At predetermined time points (e.g., 2, 6, 24 hours post-treatment), collect blood samples via cardiac puncture under terminal anesthesia for analysis of inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.

-

Collect tissues (e.g., lung, liver, spleen) for histological analysis and measurement of inflammatory markers.

-

-

Data Analysis: Analyze quantitative data using appropriate statistical methods (e.g., t-test, ANOVA) to compare outcomes between this compound-treated and vehicle-treated groups.

Visualizations

Signaling Pathway of HMGB1

The following diagram illustrates the signaling pathway initiated by extracellular HMGB1, which a hypothetical this compound would be designed to activate. HMGB1 binds to RAGE and TLRs, leading to the activation of downstream signaling cascades that result in the production of pro-inflammatory cytokines.

Caption: HMGB1 signaling pathway.

Experimental Workflow for Preclinical Delivery of this compound

The diagram below outlines a general experimental workflow for the development and evaluation of a delivery system for this compound in a preclinical setting.

Caption: Preclinical experimental workflow.

References

- 1. The role of high mobility group box-1 on the development of diabetes complications: A plausible pharmacological target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Association of high mobility group BOX-1 and receptor for advanced glycation endproducts with clinicopathological features of haematological malignancies: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Engineering the right formulation for enhanced drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhalation delivery of nucleic acid gene therapies in preclinical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for HtrA1 Down-regulation to Induce Epithelial-Mesenchymal Transition